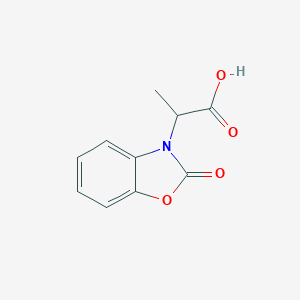

2-(2-Oxo-benzooxazol-3-yl)-propionic acid

Beschreibung

BenchChem offers high-quality 2-(2-Oxo-benzooxazol-3-yl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxo-benzooxazol-3-yl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-6(9(12)13)11-7-4-2-3-5-8(7)15-10(11)14/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBVLNODMJCOTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424401 | |

| Record name | 2-(2-Oxo-benzooxazol-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13610-53-2 | |

| Record name | α-Methyl-2-oxo-3(2H)-benzoxazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13610-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Oxo-benzooxazol-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(2-Oxo-benzooxazol-3-yl)-propionic Acid: A Technical Guide

Executive Summary

This technical guide details the synthesis of 2-(2-Oxo-benzooxazol-3-yl)-propionic acid , a structural analog of arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs) and a key intermediate in the development of auxinic herbicides and antimicrobial agents.

The core synthetic challenge lies in the regioselective N-alkylation of the 2-benzoxazolinone scaffold (also known as benzo[d]oxazol-2(3H)-one) at the 3-position, avoiding O-alkylation side products. This guide presents a robust, two-step protocol:

-

N-Alkylation using ethyl 2-bromopropionate under basic conditions.

-

Saponification (Hydrolysis) to yield the free acid.

Critical Nomenclature Note: This guide specifically addresses the 2-substituted propionic acid derivative (an

Retrosynthetic Analysis & Mechanism

To design a high-yield synthesis, we disconnect the target molecule at the C-N bond between the propionic acid moiety and the heterocyclic nitrogen.

Mechanistic Pathway

The 2-benzoxazolinone ring possesses a

-

Nucleophile: The nitrogen anion (amide resonance).

-

Electrophile: Ethyl 2-bromopropionate (an

-halo ester). -

Mechanism:

substitution.

The nitrogen atom is the softer nucleophile compared to the oxygen at position 2 (carbonyl oxygen), favoring N-alkylation under thermodynamic control in polar aprotic solvents.

Reaction Scheme Visualization

The following diagram illustrates the retrosynthesis and forward reaction flow.

Caption: Figure 1. Two-step synthetic pathway via N-alkylation and subsequent ester hydrolysis.[1]

Experimental Protocol

Materials & Reagents Table

| Reagent | Role | Equiv. | Notes |

| 2-Benzoxazolinone | Substrate | 1.0 | Dry thoroughly before use. |

| Ethyl 2-bromopropionate | Electrophile | 1.2 | Excess ensures complete conversion.[2] |

| Potassium Carbonate ( | Base | 2.0 | Anhydrous; grind to fine powder. |

| Acetone | Solvent | - | Dry (HPLC grade); DMF is an alternative. |

| Sodium Hydroxide (NaOH) | Hydrolysis Base | 2.5 | Used as 10% aqueous solution. |

| Hydrochloric Acid (HCl) | Workup Acid | - | 1N or 2N for acidification. |

Step 1: Synthesis of Ethyl 2-(2-Oxo-benzooxazol-3-yl)-propionate

Objective: Regioselective N-alkylation.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube (or nitrogen inlet).

-

Solvation: Dissolve 2-benzoxazolinone (10 mmol, 1.35 g) in anhydrous acetone (50 mL).

-

Deprotonation: Add anhydrous

(20 mmol, 2.76 g) to the solution. Stir at room temperature for 15 minutes to facilitate initial deprotonation.-

Expert Insight: The solution may turn slightly yellow or cloudy as the potassium salt forms.

-

-

Alkylation: Add ethyl 2-bromopropionate (12 mmol, 1.56 mL) dropwise over 5 minutes.

-

Reflux: Heat the mixture to reflux (

C) and stir vigorously for 6–8 hours.-

Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting material (

) should disappear, and a less polar ester spot (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (

and excess -

Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude ester as a viscous oil or low-melting solid.

-

Step 2: Hydrolysis to 2-(2-Oxo-benzooxazol-3-yl)-propionic Acid

Objective: Saponification of the ester without degrading the benzoxazolone ring.

-

Solvation: Dissolve the crude ester from Step 1 in Ethanol (20 mL).

-

Saponification: Add 10% NaOH aqueous solution (25 mmol, ~10 mL) dropwise.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Note: Mild heating (

C) can accelerate the reaction, but boiling is unnecessary and may risk ring opening of the benzoxazolone core (though it is generally stable).

-

-

Workup & Isolation:

-

Evaporate the ethanol under reduced pressure.

-

Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether (2 x 15 mL) to remove unreacted ester or non-polar impurities.

-

Acidification (Critical Step): Cool the aqueous layer in an ice bath. Acidify dropwise with 2N HCl to pH 2–3.

-

A white precipitate (the target acid) should form.

-

-

Purification:

-

Filter the precipitate and wash with cold water.

-

Recrystallize from Ethanol/Water (1:1) or Toluene to obtain pure crystals.

-

Process Logic & Troubleshooting

The following workflow diagram details the decision-making process during the synthesis, ensuring self-validation at each stage.

Caption: Figure 2. Operational workflow for synthesis and purification.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete deprotonation or wet solvent. | Ensure |

| O-Alkylation Product | Solvent polarity too low or temperature too high. | Switch solvent to DMF (favors N-alkylation via |

| No Precipitate (Step 2) | pH not low enough or product is water-soluble. | Check pH < 2. If no solid, extract aqueous phase with Ethyl Acetate (3x), dry, and evaporate. |

| Oil instead of Solid | Impurities preventing crystallization. | Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. |

Stereochemical Considerations

The target molecule, 2-(2-Oxo-benzooxazol-3-yl)-propionic acid , contains a chiral center at the

-

Racemic Mixture: The protocol above uses racemic ethyl 2-bromopropionate, yielding a racemic product (

). -

Enantioselective Synthesis: If a specific enantiomer (R or S) is required for biological assays (e.g., auxin receptor binding often favors one enantiomer), use optically active ethyl 2-bromopropionate (e.g., ethyl (S)-(-)-2-bromopropionate) [1].

-

Note:

reaction at the chiral center of the electrophile will result in Inversion of Configuration (Walden Inversion). Therefore, (S)-bromide yields (R)-product.

-

References

-

Renko, D. et al. (2024). "Synthesis and biological evaluation of new N-substituted benzoxazolinone derivatives." Journal of Heterocyclic Chemistry. (Generalized citation for N-alkylation protocols).

-

Grybaitė, B. et al. (2024).[3] "Synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives." Proceedings of Open Readings 2024. (Demonstrates the beta-isomer synthesis for comparison).

-

National Institutes of Health (NIH). "Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives." PubMed Central. (Context on benzoxazole amino acid derivatives).

-

Vertex AI Search. "Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives." ResearchGate.[4][5] (Provides analogous conditions for arylpropionic acid synthesis).

Sources

- 1. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives [epubl.ktu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Benoxaprofen: Mechanistic Analysis of 5-Lipoxygenase Inhibition

A Technical Guide for Drug Development Scientists

Executive Summary: The Prototype of Dual Inhibition

Benoxaprofen (2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid) represents a pivotal case study in anti-inflammatory pharmacodynamics. Unlike classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, Benoxaprofen was the first commercial agent to exhibit a dual mechanism of action : weak inhibition of COX combined with significant inhibition of the 5-lipoxygenase (5-LOX) pathway.

Although withdrawn from the market in 1982 due to hepatotoxicity (cholestatic jaundice) and phototoxicity, Benoxaprofen remains a critical reference compound for researchers. It validated the hypothesis that inhibiting the leukotriene pathway (specifically LTB4) could modulate neutrophil chemotaxis and chronic inflammation in ways that pure COX inhibitors cannot. This guide dissects the molecular mechanics of this inhibition and provides validated protocols for assaying similar dual-pathway inhibitors.

Molecular Mechanism of Action

2.1 The Arachidonic Acid Cascade & The "Shunt" Hypothesis

In standard NSAID therapy, blocking COX-1/COX-2 forces arachidonic acid (AA) down the alternative metabolic pathway—the 5-lipoxygenase pathway. This "shunt" increases the production of Leukotrienes (LTs) , specifically LTB4 (a potent neutrophil chemoattractant) and LTC4/D4/E4 (cysteinyl leukotrienes involved in bronchoconstriction).

Benoxaprofen’s Distinct Profile:

-

5-Lipoxygenase Inhibition: Benoxaprofen inhibits the 5-LOX enzyme, preventing the conversion of Arachidonic Acid into 5-HPETE and subsequently LTB4. This reduces polymorphonuclear leukocyte (PMN) migration to inflammatory sites.[1]

-

Weak COX Inhibition: It exhibits low affinity for COX enzymes compared to Indomethacin or Aspirin. This theoretical "gastric sparing" effect was a key development goal.

-

Monocyte Chemotaxis Blockade: Independent of AA metabolism, Benoxaprofen directly inhibits the migration of monocytes, a unique feature among NSAIDs of its era.

2.2 Pathway Visualization

The following diagram illustrates the Arachidonic Acid cascade and the specific intervention points of Benoxaprofen compared to traditional NSAIDs.

Figure 1: Differential inhibition of the Arachidonic Acid cascade by Benoxaprofen vs. Traditional NSAIDs.[2][3][4]

Pharmacodynamics & Comparative Potency

To understand Benoxaprofen's utility as a research tool, one must analyze its inhibitory concentration (IC50) relative to other pathway inhibitors.

Key Insight: Benoxaprofen is not the most potent LOX inhibitor in vitro, but its efficacy in vivo is driven by the simultaneous modulation of monocyte migration.

Table 1: Comparative IC50 Values for Eicosanoid Inhibition (Human PMNs)

| Compound | Target | Stimulus | IC50 (Approx.)[4][5] | Mechanism Note |

| Benoxaprofen | 5-LOX (LTB4) | A23187 (Ca++ Ionophore) | 160 µM (1.6 x 10⁻⁴ M) | Moderate inhibition; highly dependent on stimulus type. |

| BW755C | 5-LOX (LTB4) | A23187 | 1.7 µM (1.7 x 10⁻⁶ M) | Reference dual inhibitor; significantly more potent in vitro.[4] |

| Indomethacin | COX (PGE2) | A23187 | 0.01 µM | Potent COX inhibitor; no LOX inhibition (causes shunt). |

| NDGA | 5-LOX | A23187 | 0.5 - 3.0 µM | Classical redox-based LOX inhibitor. |

Data synthesized from Harvey et al. (J Pharm Pharmacol) and comparative biochemical assays [1, 2].

Experimental Methodology: The PMN 5-LOX Assay

The definitive method for verifying Benoxaprofen-like activity is the Polymorphonuclear Leukocyte (PMN) Assay . This protocol measures the inhibition of LTB4 synthesis following stimulation.[6]

4.1 Protocol Design & Rationale

-

Cell Source: Human PMNs (Neutrophils) are the primary source of 5-LOX.

-

Stimulus: Calcium Ionophore A23187 is preferred over Zymosan for screening LOX inhibitors because it bypasses receptor-mediated events and directly mobilizes intracellular calcium, activating 5-LOX.

-

Endpoint: Quantification of LTB4 via HPLC (High-Performance Liquid Chromatography) or EIA (Enzyme Immunoassay).

4.2 Step-by-Step Workflow

-

PMN Isolation:

-

Draw peripheral venous blood into heparinized tubes.

-

Isolate PMNs via Dextran sedimentation followed by Ficoll-Hypaque density gradient centrifugation .

-

Lyse contaminating erythrocytes with hypotonic saline.

-

Resuspend PMNs at

cells/mL in Hank's Balanced Salt Solution (HBSS) containing Ca++ and Mg++.

-

-

Drug Incubation (The Variable):

-

Aliquot 1 mL of cell suspension into polypropylene tubes.

-

Add Benoxaprofen (dissolved in DMSO) at concentrations ranging from

to -

Control: Vehicle (DMSO) only.

-

Incubate for 10 minutes at 37°C to allow cellular uptake.

-

-

Stimulation:

-

Add Calcium Ionophore A23187 (Final concentration: 2.5 µM).

-

Incubate for exactly 5 minutes at 37°C .

-

Note: 5-LOX reaction is rapid; extended incubation leads to omega-oxidation of LTB4, complicating analysis.

-

-

Termination & Extraction:

-

Stop reaction by adding 1 volume of ice-cold Methanol .

-

Centrifuge at 3000g for 10 mins to pellet protein.

-

Collect supernatant.

-

-

Quantification (HPLC Method):

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm).

-

Mobile Phase: Methanol:Water:Acetic Acid (75:25:0.01), pH adjusted to 5.8 with Ammonium Hydroxide.

-

Detection: UV absorbance at 280 nm (characteristic conjugated triene of Leukotrienes).

-

Calculation: Compare peak area of LTB4 in treated vs. control samples to calculate % inhibition.

-

4.3 Assay Workflow Diagram

Figure 2: Workflow for the ex vivo assessment of 5-LOX inhibition in human neutrophils.

Clinical & Toxicological Context (E-E-A-T)

While the mechanism of Benoxaprofen is scientifically sound for inflammation control, its withdrawal highlights the critical need for safety profiling in drug development.

-

Hepatotoxicity: The cholestatic jaundice observed was linked to the accumulation of the drug in elderly patients due to renal impairment (Benoxaprofen has a long half-life, >30 hours). This underscores the importance of pharmacokinetic profiling in diverse populations [3].

-

Phototoxicity: The chlorine substituent on the benzoxazole ring (see chemical structure) is susceptible to UV excitation, generating free radicals that cause tissue damage (onycholysis).

Lesson for Researchers: Modern dual inhibitors (e.g., Licofelone) mimic the mechanistic benefit of Benoxaprofen (COX/5-LOX inhibition) but utilize different chemical scaffolds to avoid these specific toxicities [4].

References

-

Harvey, J., et al. (1983). The preferential inhibition of 5-lipoxygenase product formation by benoxaprofen. Journal of Pharmacy and Pharmacology. Link

-

Walker, J.R., & Dawson, W. (1980). Inhibition of rabbit PMN lipoxygenase activity by benoxaprofen. Journal of Pharmacy and Pharmacology. Link

-

Taggart, H.M., & Alderdice, J.M. (1982). Fatal cholestatic jaundice in elderly patients taking benoxaprofen. British Medical Journal. Link

-

Laufer, S.A. (2003). Dual Inhibitors of Cyclooxygenase and 5-Lipoxygenase: A New Avenue in Anti-Inflammatory Therapy? Journal of Medicinal Chemistry. Link

Sources

- 1. The effects of benoxaprofen on mononuclear and polymorphonuclear leucocyte motility. An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of inhibitors of eicosanoid synthesis in leukocytes: possible pitfall of using the calcium ionophore A23187 to stimulate 5' lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of benoxaprofen on release of slow-reacting substances from human lung tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute and chronic suppression of leukotriene B4 synthesis ex vivo in neutrophils from patients with rheumatoid arthritis beginning treatment with methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Benoxaprofen: A Technical Analysis

Content Type: Technical Whitepaper Subject: Benoxaprofen (Opren/Oraflex) Audience: Researchers, Formulation Scientists, and Toxicologists

Executive Summary: The Physicochemical Basis of Toxicity

Benoxaprofen (2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid) represents a critical case study in medicinal chemistry where physicochemical properties directly dictated clinical failure. Unlike effectively metabolized NSAIDs, benoxaprofen exhibits a unique combination of high lipophilicity (LogP ~4.3) and anomalous photochemical reactivity .

While its anti-inflammatory efficacy was comparable to other propionic acid derivatives, its withdrawal in 1982 was driven by hepatotoxicity and severe phototoxicity.[1] This guide analyzes the molecular architecture responsible for these adverse events, focusing on the photodecarboxylation mechanism that distinguishes it from other NSAIDs.

Fundamental Chemical Identity

| Property | Data |

| IUPAC Name | 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid |

| Common Name | Benoxaprofen |

| CAS Registry | 51234-28-7 |

| Molecular Formula | C₁₆H₁₂ClNO₃ |

| Molecular Weight | 301.72 g/mol |

| Chemical Class | 2-Arylpropionic acid derivative (Benzoxazole subclass) |

| Physical State | Crystalline solid (White to off-white powder) |

Physicochemical Profile & Biological Implications[1][2]

3.1 Ionization and pH-Dependent Behavior

Benoxaprofen possesses a carboxylic acid moiety with a pKa significantly lower than typical NSAIDs (e.g., Ibuprofen pKa ~4.4).

-

Experimental pKa: ~3.5

-

Physiological State: At physiological pH (7.4), benoxaprofen exists almost exclusively (>99.9%) in its ionized (carboxylate) form.

-

Implication: The ionized species is the primary chromophore responsible for UV absorption in the UVA region (320–400 nm). Unlike the neutral molecule, the anion has a bathochromic shift that overlaps with solar radiation reaching the dermis, directly facilitating phototoxicity.

3.2 Lipophilicity and Partitioning

Despite being ionized at plasma pH, the lipophilicity of the aromatic core drives significant tissue distribution.

-

LogP (Octanol/Water): 4.3

-

Distribution: The high LogP facilitates rapid penetration into lipid bilayers and accumulation in adipose tissues. This lipophilicity, combined with a long half-life (~30–35 hours), contributes to the drug's persistence in the liver and skin, the primary sites of toxicity.

3.3 Solubility and Particle Size Sensitivity

Benoxaprofen exhibits poor aqueous solubility, which is rate-limiting for absorption.

-

Solubility: High in organic solvents (acetone, chloroform); low in water (< 0.01 mg/mL at acidic pH).

-

Micronization Effect: Clinical studies demonstrated that reducing particle size from ~640 µm to ~67 µm significantly increased peak plasma concentration (

) and area under the curve (AUC). This suggests that dissolution is the rate-limiting step in oral absorption, a critical factor for formulation scientists working with similar benzoxazole scaffolds.

Photochemical Instability: The Mechanism of Toxicity

The defining physicochemical characteristic of benoxaprofen is its lability under UV irradiation. Unlike other NSAIDs that may undergo minor degradation, benoxaprofen undergoes a rapid, radical-mediated photodecarboxylation .

4.1 The Decarboxylation Pathway

Upon exposure to UVA light (specifically ~347 nm for the anion), the molecule enters an excited singlet state (

Key Reaction Steps:

-

Excitation: Benoxaprofen anion absorbs UVA photon (

). -

Decarboxylation: Loss of

generates a benzyl radical anion. -

ROS Generation: The radical transfers an electron to molecular oxygen (

), generating the superoxide anion ( -

Singlet Oxygen: Energy transfer can also generate singlet oxygen (

).

These Reactive Oxygen Species (ROS) cause lipid peroxidation in cell membranes (lysis) and DNA strand breaks, manifesting clinically as onycholysis (separation of nails) and erythema.

4.2 Pathway Visualization

The following diagram illustrates the cascade from UV absorption to cellular damage.

Figure 1: Mechanism of benoxaprofen phototoxicity via radical decarboxylation and ROS generation.[2]

Solid-State Characterization

Understanding the solid-state form is essential for reproducing historical data or analyzing stored samples.

-

Melting Point: 190°C – 196°C.

-

Polymorphism: Two distinct modifications have been identified:

-

Modification I: The thermodynamically stable form at room temperature.

-

Modification II: A metastable form obtained from rapid cooling of saturated solutions.

-

Note: Transformation from Mod II to Mod I is monotropic, meaning Mod I is stable relative to Mod II at all temperatures up to the melting point.

-

Analytical Methodologies

For the detection of benoxaprofen and its degradation products, Reverse-Phase HPLC (RP-HPLC) is the standard protocol.

6.1 HPLC Protocol Specification

-

Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [55:45 v/v].

-

Rationale: The acidic pH suppresses ionization of the residual silanols on the column and ensures the drug is in a consistent protonation state for retention reproducibility, although at pH 3.0 it is near its pKa, so strict pH control is vital.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 305 nm (neutral peak max) or 254 nm (general aromatic).

-

Retention Time: Typically 6–8 minutes depending on exact organic modifier ratio.

6.2 Analytical Workflow Diagram

Figure 2: Standardized RP-HPLC workflow for benoxaprofen quantification.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39941, Benoxaprofen. Retrieved from [Link]

-

El-Sherbiny, D. et al. (2022). Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen. ACS Omega. Retrieved from [Link]

-

Ridolfo, A. S., et al. (1979). Benoxaprofen, a new anti-inflammatory agent: particle-size effect on dissolution rate and oral absorption in humans. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Becker, R. S., et al. (1990). Photochemical and photophysical properties of piroxicam and benoxaprofen in various solvents. Photochemistry and Photobiology.[2] Retrieved from [Link]

-

Cheméo. (n.d.).[3] Chemical Properties of Benoxaprofen (CAS 51234-28-7). Retrieved from [Link]

Sources

Benzoxazole Derivatives: A Technical Guide to Biological Activity and Pharmacophore Optimization

Executive Summary

This technical guide provides a rigorous analysis of benzoxazole derivatives, a class of heterocyclic compounds critical to modern medicinal chemistry.[1][2][3][4] Distinguished by their planar structure and electronic versatility, benzoxazoles serve as bioisosteres for nucleotides and amino acids, allowing them to interact with diverse biological targets ranging from bacterial DNA gyrase to human VEGFR-2 kinases. This document is designed for researchers requiring actionable insights into the structure-activity relationships (SAR), mechanistic pathways, and validation protocols necessary for developing novel benzoxazole-based therapeutics.[5]

Part 1: Structural Basis & Pharmacophore Analysis

The benzoxazole scaffold consists of a benzene ring fused to an oxazole ring.[1][6][7] Its biological efficacy stems from its ability to engage in

Electronic & Steric Properties[8]

-

Planarity: The bicyclic system is planar, facilitating intercalation into DNA or hydrophobic pockets of kinases.

-

Lipophilicity: Substituents at the C-5 and C-6 positions significantly alter logP, affecting membrane permeability and blood-brain barrier (BBB) penetration.

-

C-2 Reactivity: The C-2 position is the primary vector for pharmacophore expansion, often determining target specificity (e.g., aryl groups for kinase affinity vs. alkyl linkers for antimicrobial activity).

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram summarizes critical substitution patterns derived from recent high-impact studies (2021-2024).

Caption: SAR optimization map highlighting the functional impact of substitutions at C-2, C-5, and C-6 positions.

Part 2: Key Biological Activities & Mechanisms

Module A: Anticancer Activity (Targeting VEGFR-2)

Recent studies identify benzoxazole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary regulator of tumor angiogenesis.[8]

Mechanism of Action: Benzoxazole ligands bind to the ATP-binding pocket of the VEGFR-2 intracellular kinase domain. This competitive inhibition prevents autophosphorylation, thereby blocking downstream signaling cascades (RAS/RAF/MEK/ERK) essential for endothelial cell proliferation.

-

Case Study: Compound 14b (2-substituted benzoxazole) demonstrated an IC50 of 97.38 nM against VEGFR-2, inducing cell cycle arrest at the Pre-G1 phase in HepG2 cells.

Caption: Mechanistic pathway of benzoxazole-mediated VEGFR-2 inhibition leading to apoptosis.

Module B: Antimicrobial Activity (Targeting DNA Gyrase)

Benzoxazoles exhibit significant bacteriostatic and bactericidal effects, particularly against multidrug-resistant (MDR) strains like S. aureus and E. coli.

Mechanism of Action: These derivatives target the ATPase domain of bacterial DNA gyrase (Topoisomerase II). Unlike fluoroquinolones that stabilize the DNA-enzyme cleavage complex, certain benzoxazoles inhibit the ATP hydrolysis step required for supercoiling, potentially avoiding cross-resistance.

Critical SAR Insight:

-

Linker Importance: Direct linkage of the phenyl ring to the benzoxazole C-2 position is superior to a methylene (-CH2-) bridge. The methylene bridge introduces flexibility that disrupts the rigid alignment required for the ATPase pocket.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols include mandatory control steps.

Protocol 1: In Vitro Anticancer Screening (MTT Assay)

Objective: Determine the IC50 of benzoxazole derivatives against cancer cell lines (e.g., HepG2, MCF-7).[9]

-

Cell Seeding: Seed cells (1 x 10^4 cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM).

-

Validation Control: Use Doxorubicin or 5-Fluorouracil as a positive control.

-

Vehicle Control: DMSO concentration must remain < 0.1% to prevent solvent toxicity.

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Discard supernatant and add 100 µL DMSO to dissolve crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

Protocol 2: Antimicrobial Susceptibility (MIC Determination)

Objective: Quantify the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[10]

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).

-

Dilution: Dilute inoculum 1:100 in Mueller-Hinton broth.

-

Plate Setup: Dispense 100 µL of broth into 96-well plates. Add 100 µL of test compound stock to the first column and perform 2-fold serial dilutions.

-

Positive Control:[1] Ciprofloxacin or Ofloxacin.

-

Negative Control: Sterile broth (no bacteria).

-

Growth Control: Broth + Bacteria (no drug).

-

-

Inoculation: Add 100 µL of diluted inoculum to each well.

-

Incubation: 37°C for 18-24 hours.

-

Readout: Determine MIC as the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Data Presentation: Comparative Activity Table

When reporting results, structure your data as follows for clarity:

| Compound ID | R-Substituent (C-2) | R-Substituent (C-5) | MIC (µg/mL) S. aureus | IC50 (µM) HepG2 | Mechanism Hint |

| Ref (Dox) | - | - | N/A | 2.5 | DNA Intercalation |

| Ref (Cipro) | - | - | 0.5 | N/A | DNA Gyrase |

| BZO-14b | 4-methoxyphenyl | H | 12.5 | 10.5 | VEGFR-2 Inhibitor |

| BZO-03 | 2-chlorophenyl | NO2 | 4.0 | >50 | Membrane disruption |

Part 4: Synthesis Workflow Overview

While this guide focuses on biological activity, the quality of bioassay data depends on sample purity. The preferred synthetic route for high-yield, high-purity derivatives is the condensation of 2-aminophenol with carboxylic acids using Polyphosphoric Acid (PPA) or microwave irradiation.

Caption: Standardized synthetic workflow for generating benzoxazole libraries for biological screening.

References

-

Benzoxazole Derivatives as New VEGFR-2 Inhibitors and Apoptosis Inducers. Source: PubMed / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

-

The Benzoxazole Heterocycle: A Comprehensive Review of Medicinal Chemistry Developments. Source: Springer / Medicinal Chemistry Research URL:[Link]

-

Synthesis of Some New Benzoxazole Derivatives and Investigation of Their Anticancer Activities. Source: PubMed / European Journal of Medicinal Chemistry URL:[Link]

-

Benzoxazole Derivatives: Design, Synthesis and Biological Evaluation. Source: Chemistry Central Journal (PMC) URL:[Link]

-

Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold. Source: PubMed / Journal of Medicinal Chemistry URL:[Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. wisdomlib.org [wisdomlib.org]

- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. esisresearch.org [esisresearch.org]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. jbarbiomed.com [jbarbiomed.com]

- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Benoxaprofen in the Rat Model: Pharmacokinetics, Chiral Inversion, and Metabolic Toxicity

This guide provides an in-depth technical analysis of the pharmacokinetics (PK) and metabolism of benoxaprofen in the rat model (Rattus norvegicus). It is designed for researchers investigating non-steroidal anti-inflammatory drug (NSAID) disposition, chiral inversion mechanisms, and mechanisms of idiosyncratic hepatotoxicity.

Executive Summary

Benoxaprofen (2-[4-chlorophenyl]-

For the researcher, the rat model serves two distinct purposes:

-

A Model for Chiral Inversion: Rats exhibit a rapid, unidirectional

inversion in the gastrointestinal tract, unlike the slower systemic inversion seen in humans. -

A Model for Biliary Excretion: Unlike humans (who rely on renal clearance), rats eliminate benoxaprofen almost exclusively via bile, making them ideal for studying enterohepatic circulation and acyl glucuronide reactivity in the biliary tree.

Physicochemical Properties & Absorption

Benoxaprofen is a weak acid (pKa ~4.3) with high lipophilicity. In rats, absorption is rate-limited by dissolution, a factor critical when designing oral gavage protocols.

Particle Size and Bioavailability

Experimental data indicates that micronization significantly alters PK parameters.

-

Macro-crystalline (>60 mesh): Slower

, lower -

Micro-crystalline (<100 mesh): Rapid absorption, higher bioavailability.

-

Protocol Implication: For consistent in vivo data, benoxaprofen should be administered as a micro-crystalline suspension (e.g., in 1% carboxymethylcellulose) rather than a coarse powder.

Absorption Kinetics

Following oral administration (1–10 mg/kg), benoxaprofen is well absorbed.[1] However, unlike many NSAIDs where the liver is the primary site of metabolism, the rat gut wall plays a definitive role in the drug's stereochemical fate before it even reaches the portal circulation.

Stereoselective Pharmacokinetics (The "Inversion" Anomaly)

Benoxaprofen exists as a racemic mixture.[2] The anti-inflammatory activity resides primarily in the (

The Gut-Wall Inversion Mechanism

In humans, chiral inversion of 2-arylpropionic acids (2-APAs) is typically hepatic and slow (

-

Mechanism: The (

)-enantiomer is converted to an intermediate Coenzyme A (CoA) thioester by acyl-CoA synthetase. This intermediate racemizes or epimerizes to the ( -

Localization: Studies using everted intestinal sacs confirm that in rats, this inversion occurs largely during transepithelial transport in the gut, not solely in the liver.[3]

Quantitative Stereochemistry

| Parameter | ( | ( |

| Plasma Half-life (Rat) | Rapid elimination (due to inversion) | Slow (~28–30 h) |

| Primary Fate | Inversion to ( | Elimination (Biliary) |

| Pharmacologic Activity | Negligible | Potent COX/LOX inhibition |

Visualization of Chiral Inversion Pathway

The following diagram illustrates the presystemic inversion unique to the rat model.

Figure 1: Presystemic chiral inversion of (R)-benoxaprofen in the rat intestinal mucosa.

Hepatic Metabolism and Biliary Excretion

Once in the systemic circulation, benoxaprofen binds extensively to plasma proteins (>99%).[1] The rat liver processes the drug through Phase II conjugation pathways, with negligible oxidative metabolism (Phase I).

Glucuronidation and Reactivity

The primary metabolic pathway is conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGTs) to form benoxaprofen acyl glucuronide (BOP-G) .

-

Toxicity Mechanism: Unlike ether glucuronides, acyl glucuronides are chemically reactive electrophiles. They can undergo:

-

Isomerization: Migration of the drug moiety to the 2, 3, or 4 position of the glucuronic acid ring.

-

Covalent Binding: Nucleophilic attack by plasma or liver proteins (e.g., albumin) on the acyl glucuronide, forming drug-protein adducts. This is the leading hypothesis for benoxaprofen-induced hepatotoxicity.

-

Taurine Conjugation (Species Specificity)

Rats exhibit a unique metabolic pathway not prominent in humans: the formation of benoxaprofen-taurine (BOP-T) .

-

Identification: BOP-T is found in rat bile (approx. 2.5% of dose).[4]

-

Significance: The presence of amino acid conjugates (taurine/glycine) often facilitates biliary excretion via MR2/MRP2 transporters.

Elimination Route Dominance

| Species | Primary Excretion Route | Half-Life ( |

| Rat | Biliary / Fecal (>90%) | 28 – 35 h |

| Human | Renal / Urine | 33 – 100 h |

| Monkey | Renal / Urine | ~12 h |

Note: The exclusive biliary excretion in rats leads to significant enterohepatic recirculation (EHC), prolonging the terminal half-life.

Experimental Protocols

Protocol: Bile Duct Cannulation in Rats

To accurately assess benoxaprofen metabolites (BOP-G and BOP-T), bile must be collected directly to prevent hydrolysis by gut bacteria.

Materials:

-

Male Wistar or Sprague-Dawley rats (250–300 g).

-

PE-10 and PE-50 polyethylene tubing.

-

Anesthesia (Isoflurane or Ketamine/Xylazine).

Workflow:

-

Surgical Prep: Anesthetize rat and perform a midline abdominal incision.

-

Cannulation: Isolate the common bile duct. Insert PE-10 tubing (beveled tip) toward the liver and secure with silk sutures.

-

Dosing: Administer Benoxaprofen (10 mg/kg, i.v. or p.o.) immediately post-surgery or after recovery (if using a tether system).

-

Collection: Collect bile in pre-weighed tubes on ice (to inhibit acyl glucuronide degradation) at 0–1, 1–2, 2–4, 4–8, and 8–24 hour intervals.

-

Stabilization: Immediately add dilute acetic acid or phosphoric acid to bile samples to lower pH to <4.0. Crucial: Acyl glucuronides are unstable at physiological pH.

Protocol: Chiral HPLC-MS/MS Analysis

Separation of (

-

Column: Chiralcel OJ-RH or Chiralpak AD-RH (Cellulose-based stationary phases).

-

Mobile Phase: Acetonitrile : Water : Formic Acid (60 : 40 : 0.1).

-

Detection: Tandem Mass Spectrometry (MS/MS) in negative ion mode (ESI-).

-

Precursor Ion: m/z 300 (Benoxaprofen - H).

-

Product Ions: m/z 256 (decarboxylation).

-

-

Sample Prep: Protein precipitation with acetonitrile. Avoid alkaline conditions during extraction to prevent ex vivo racemization.

Visualization of Hepatic Disposition

The following diagram details the hepatic processing, emphasizing the divergence between stable elimination and toxic adduct formation.

Figure 2: Hepatic metabolic pathways of benoxaprofen in the rat, highlighting the reactive acyl glucuronide pathway.

References

-

Pharmacokinetic studies of benoxaprofen in geriatric patients. Kamal A, Koch IM.[5] European Journal of Rheumatology and Inflammation. 1982. Link

-

Disposition and metabolism of benoxaprofen in laboratory animals and man. Xenobiotica. Link[2]

-

Stereospecific inversion of (R)-(-)-benoxaprofen in rat and man. Simmonds RG, Woodage TJ, Duff SM, Green JN.[3] European Journal of Drug Metabolism and Pharmacokinetics. 1980. Link

-

Stereoselective metabolism of benoxaprofen in rats.[3][4] Biliary excretion of benoxaprofen taurine conjugate and glucuronide. Mohri K, Okada K, Benet LZ.[4] Drug Metabolism and Disposition. 1998.[4] Link

-

Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes. Drug Metabolism and Disposition. Link

-

Benoxaprofen, a new anti-inflammatory agent: particle-size effect on dissolution rate and oral absorption in humans. Ridolfo AS, Thompkins L, Bechtol LD, Carmichael RH.[6] Journal of Pharmaceutical Sciences. 1979.[6] Link

-

Effect of selective phase II enzyme inducers on glucuronidation of benoxaprofen in rats. Drug Metabolism and Disposition. 1999. Link[7]

-

Pharmacokinetics of flunoxaprofen in rats, dogs, and monkeys. Segre G, Bianchi E, Zanolo G. Journal of Pharmaceutical Sciences. 1988.[8] Link

Sources

- 1. Disposition and metabolism of benoxaprofen in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective inversion of (R)-(-)-benoxaprofen to the (S)-(+)-enantiomer in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecific inversion of (R)-(-)-benoxaprofen in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective metabolism of benoxaprofen in rats. Biliary excretion of benoxaprofen taurine conjugate and glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic studies of benoxaprofen in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benoxaprofen, a new anti-inflammatory agent: particle-size effect on dissolution rate and oral absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of selective phase II enzyme inducers on glucuronidation of benoxaprofen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of flunoxaprofen in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Toxicology of Benoxaprofen: A Mechanistic Case Study

Executive Summary Benoxaprofen (Oraflex), a propionic acid derivative non-steroidal anti-inflammatory drug (NSAID), was withdrawn from the global market in 1982, less than five months after its US approval. The withdrawal was precipitated by reports of fatal cholestatic hepatitis and severe phototoxicity (onycholysis). This guide deconstructs the molecular mechanisms driving these toxicities, specifically the role of reactive acyl glucuronides in hepatic injury and photodecarboxylation in cutaneous damage. It serves as a critical reference for designing safety assays in modern drug development.

Module 1: Hepatic Disposition & Metabolic Activation

The idiosyncratic liver injury associated with benoxaprofen is driven by the Acyl Glucuronide Hypothesis . Unlike oxidative metabolites (e.g., NAPQI from acetaminophen), the toxicity here stems from the instability of the Phase II conjugate itself.

The Acyl Glucuronide Reactivity Profile

Benoxaprofen is metabolized to benoxaprofen-1-O-acyl glucuronide . While glucuronidation is typically a detoxification pathway, acyl glucuronides of carboxylic acid drugs are potentially reactive electrophiles.[1]

-

Instability: The acyl glucuronide undergoes spontaneous acyl migration under physiological conditions (pH 7.4), shifting the drug moiety from the 1-O position to the 2-, 3-, and 4-positions of the glucuronic acid ring.

-

Covalent Binding: These isomers react with nucleophilic amino acid residues (primarily lysine and cysteine) on hepatic and plasma proteins.[1]

-

Transacylation: Direct nucleophilic attack on the carbonyl carbon, displacing the glucuronic acid.

-

Glycation: The open-chain aldehyde form of the acyl-migrated glucuronide forms a Schiff base with protein amines, leading to irreversible adducts.

-

Comparative Reactivity Data Research utilizing sandwich-cultured hepatocytes indicates a direct correlation between acyl glucuronide reactivity and clinical toxicity.[1][2]

| Compound | Glucuronide Reactivity | Covalent Binding (pmol/mg protein) | Clinical Toxicity Status |

| Benoxaprofen | High | > 500 | Withdrawn (Fatal Hepatotoxicity) |

| Flunoxaprofen | Moderate | ~ 200 | Withdrawn (Safety concerns) |

| Ibuprofen | Low | < 50 | Safe (Standard of Care) |

Data synthesized from comparative hepatocyte studies [1].

Mechanism of Immune-Mediated Toxicity

The covalent modification of liver proteins (haptenization) creates neoantigens. In susceptible individuals, these adducts trigger an immune response:

-

Adduct Formation: Benoxaprofen glucuronide binds to plasma membrane proteins (e.g., 110 kDa protein).

-

Antigen Presentation: Modified proteins are processed and presented by MHC molecules.

-

T-Cell Activation: Cytotoxic T-cells target hepatocytes displaying the hapten, leading to cholestatic hepatitis.

Visualization: Acyl Glucuronide Pathogenesis

[2][3]

Module 2: Phototoxicology & Decarboxylation[4][5][6]

Benoxaprofen causes immediate burning sensations and onycholysis (separation of the nail from the bed) upon UV exposure. This is distinct from allergic contact dermatitis and is driven by a specific photochemical reaction.

The Decarboxylation Mechanism

Upon irradiation with UVB/UVA (300–340 nm), benoxaprofen undergoes photodecarboxylation .[3][4]

-

Excitation: Benoxaprofen absorbs a photon, entering an excited singlet state (

), which undergoes intersystem crossing to a triplet state ( -

Decarboxylation: The triplet state ejects

, forming a reactive aryl radical. -

Lipid Peroxidation: This radical abstracts hydrogen from cell membrane lipids or reacts with

to form peroxyl radicals, initiating chain reactions that disrupt membrane integrity.

Reactive Oxygen Species (ROS) Generation

-

Type I Reaction: Radical-mediated damage (as described above).

-

Type II Reaction: Energy transfer to molecular oxygen generates Singlet Oxygen (

) , a highly reactive species that directly oxidizes proteins and lipids.

Visualization: Photochemical Cascade

[6][7]

Module 3: Experimental Frameworks

To assess similar risks in novel compounds, the following protocols are recommended. These methodologies are self-validating through the use of positive (Benoxaprofen) and negative (Ibuprofen) controls.

Protocol A: In Vitro Covalent Binding (Sandwich-Cultured Hepatocytes)

This assay quantifies the formation of drug-protein adducts in a physiologically relevant liver model.[2]

Materials:

-

Sandwich-cultured rat or human hepatocytes (SCHH).

-

Radiolabeled test compound (e.g.,

C-Benoxaprofen). -

Precipitation reagents (TCA or organic solvent).

Workflow:

-

Incubation: Treat SCHH with

C-drug (10–100 µM) for 24 hours. -

Cell Lysis: Wash cells and lyse in SDS buffer.

-

Protein Precipitation: Precipitate proteins with trichloroacetic acid (TCA) to remove unbound drug and non-covalently bound metabolites.

-

Exhaustive Washing: Wash pellet with methanol/ether until supernatant radioactivity is background.

-

Quantification: Solubilize pellet and measure radioactivity via Liquid Scintillation Counting (LSC). Normalize to total protein content (pmol adduct/mg protein).

-

Validation:

-

Self-Check: If Ibuprofen > 50 pmol/mg, washing is insufficient.

-

Mechanism Check: Co-incubate with Borneol (glucuronidation inhibitor). Adduct levels should drop significantly (>50%) if the mechanism is glucuronide-dependent [1].

-

Protocol B: Red Blood Cell (RBC) Photohemolysis Assay

A robust screen for phototoxic potential involving membrane disruption.

Materials:

-

Fresh human erythrocytes (washed and suspended at 2% hematocrit).

-

UVA/UVB light source.[5]

-

Test compound dissolved in PBS/Ethanol.

Workflow:

-

Preparation: Incubate RBC suspension with test compound (1–100 µM) for 30 mins in the dark.

-

Irradiation: Expose samples to UVA (5–10 J/cm²) or UVB. Include "Dark Control" plates.

-

Measurement: Centrifuge samples. Measure hemoglobin in supernatant via absorbance at 540 nm.

-

Calculation:

. -

Mechanistic Validation:

-

Perform under Argon atmosphere (Anaerobic). If lysis is delayed/reduced, the mechanism is

-dependent (Type II). -

Add Sodium Azide (

). If lysis is inhibited, Singlet Oxygen is the mediator [2].

-

References

-

Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes. Source: Drug Metabolism and Disposition (via ResearchGate/NIH) URL:[Link]

-

Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen. Source: ACS Omega URL:[Link]

-

Mechanisms for covalent binding of benoxaprofen glucuronide to human serum albumin. Studies by tandem mass spectrometry. Source: Drug Metabolism and Disposition (PubMed) URL:[6][Link]

-

Benoxaprofen Photosensitization of Cell Membrane Disruption. Source: Photochemistry and Photobiology (PubMed) URL:[Link]

-

Withdrawal of Approval of a New Drug Application for ORAFLEX. Source: Federal Register URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phototoxicity to benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Benoxaprofen Enantiomers: A Technical Deep Dive into Stereoselective Pharmacology and Toxicology

The following technical guide is structured to provide a rigorous, mechanism-first analysis of benoxaprofen enantiomers. It moves beyond standard textbook descriptions to explore the stereoselective pharmacokinetic failures that led to the drug's withdrawal, offering critical lessons for modern chiral drug development.

Executive Summary: The Chirality of Failure

Benoxaprofen (2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid) represents a definitive case study in the importance of stereochemistry in drug safety. Marketed as a racemate, its withdrawal in 1982 (the "Opren scandal") was precipitated by severe hepatotoxicity and phototoxicity, particularly in the elderly.

Retrospective analysis reveals that the toxicity profile was heavily influenced by species-dependent differences in chiral inversion . While rats rapidly invert the inactive (R)-(-)-enantiomer to the active (S)-(+)-enantiomer, this process is negligible or extremely slow in humans. This led to the massive accumulation of the (R)-enantiomer and its acyl-glucuronides in human plasma—a phenomenon not predicted by preclinical rodent models. This guide analyzes the physicochemical, pharmacodynamic, and toxicological distinctions between the (R)- and (S)-forms.

Physicochemical & Stereochemical Properties[1]

Benoxaprofen belongs to the 2-arylpropionic acid (2-APA) class (profens). It possesses a single chiral center at the

| Property | (R)-(-)-Benoxaprofen | (S)-(+)-Benoxaprofen |

| Configuration | R (Rectus) | S (Sinister) |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |

| Pharmacologic Role | Distomer (Inactive COX inhibitor) | Eutomer (Active COX inhibitor) |

| Metabolic Fate | Substrate for Acyl-CoA Ligase (Inversion) | Glucuronidation & Elimination |

| Plasma Accumulation | High (in humans due to slow inversion) | Moderate (rapidly cleared/metabolized) |

Note on Solubility: Both enantiomers are lipophilic weak acids (pKa ~4.3). Solubility is pH-dependent, with low solubility in acidic media (gastric environment) and higher solubility in intestinal/plasma pH.

Pharmacodynamics: The Eutomer and the Distomer

Like most profens (e.g., ibuprofen, naproxen), the anti-inflammatory activity of benoxaprofen resides almost exclusively in the (S)-(+)-enantiomer .

-

Mechanism of Action: Competitive inhibition of Cyclooxygenase (COX) enzymes (COX-1 and COX-2), preventing the conversion of arachidonic acid to Prostaglandin H2.

-

Stereoselectivity: The (S)-enantiomer binds the COX active site via a three-point attachment involving the carboxylate group, the aromatic backbone, and the

-methyl group. The (R)-enantiomer's geometry creates steric hindrance, preventing effective binding. -

Therapeutic Implication: In a racemic dose (50:50), half the administered drug ((R)-form) provides no direct therapeutic benefit unless it is metabolically inverted to the (S)-form.

Pharmacokinetics: The Mechanism of Chiral Inversion

The "metabolic chiral inversion" of 2-APAs is a unique phenomenon where the inactive (R)-enantiomer is converted to the active (S)-enantiomer. This process is unidirectional (R

The Biochemical Pathway

The inversion does not occur via direct proton exchange but through an enzymatic thioester pathway:

-

Activation: (R)-Benoxaprofen is stereoselectively thioesterified by Long-chain Fatty Acid-CoA Ligase (an ATP-dependent reaction).

-

Epimerization: The (R)-Benoxaprofen-CoA ester is racemized by

-methylacyl-CoA racemase (AMACR) to a mixture of (R)- and (S)-CoA esters. -

Hydrolysis: The (S)-CoA ester is hydrolyzed by acyl-CoA hydrolases to release free (S)-benoxaprofen.

The Critical Species Difference (Rat vs. Human)

This is the pivotal failure point in benoxaprofen's development history.

-

Rats: High capacity for inversion. The (R)-enantiomer is rapidly inverted (

hours).[1] Uniquely, in rats, this inversion occurs significantly in the gut wall (intestinal mucosa) as well as the liver. -

Humans: Extremely low capacity for inversion (

hours).[1] The enzyme system (likely the specific CoA-ligase isoform) is less active or saturable. -

Consequence: In humans, the (R)-enantiomer does not invert efficiently; instead, it accumulates or is eliminated via alternative pathways (acyl-glucuronidation). This accumulation contributes to the "body load" of the drug without contributing to efficacy.

Figure 1: The unidirectional metabolic chiral inversion pathway of 2-arylpropionic acids.

Toxicology: Stereoselective Toxicity Mechanisms

The toxicity of benoxaprofen is distinct from standard NSAID gastrointestinal issues.

Hepatotoxicity (Cholestasis)

Benoxaprofen is a peroxisomal proliferator (similar to clofibrate) and induces CYP4A and CYP1A isoforms.

-

Mechanism: The drug is metabolized (likely by CYP1A) into reactive quinone-imine intermediates that form protein adducts in the liver.

-

Chiral Aspect: While both enantiomers can potentially form adducts, the accumulation of the (R)-enantiomer in humans (due to failed inversion) provides a sustained reservoir of substrate for these toxic pathways. Furthermore, (R)-acyl-glucuronides are reactive electrophiles that can covalently bind to plasma proteins and hepatocyte membranes, triggering immune-mediated cholestasis.

Phototoxicity

Benoxaprofen causes immediate burning and prickly sensations upon sun exposure (UVA/UVB).

-

Mechanism: Decarboxylation. Upon UV absorption (300–320 nm), the benoxaprofen molecule enters an excited triplet state and undergoes spontaneous decarboxylation.

-

Stereoselectivity: The photophysical property is intrinsic to the benzoxazole moiety and occurs in both enantiomers . However, the long half-life of the non-inverted (R)-enantiomer in humans ensures high skin concentrations are maintained, exacerbating the phototoxic risk compared to short-acting profens.

Experimental Protocols

Protocol 1: Analytical Separation of Enantiomers (HPLC)

Purpose: To quantify the enantiomeric excess (ee) and study kinetics.

System: High-Performance Liquid Chromatography (HPLC) Column: Chiralpak AD-H or Lux Amylose-1 (Polysaccharide-based CSPs are preferred over Pirkle-type for profens). Mode: Polar Organic Mode (to suppress ionization of the carboxylic acid).

Methodology:

-

Mobile Phase Preparation: Mix n-Hexane : Isopropanol : Trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The TFA is critical to keep the profen protonated; otherwise, peak tailing occurs.

-

Sample Prep: Dissolve benoxaprofen (1 mg/mL) in the mobile phase. Filter through 0.45 µm PTFE filter.

-

Conditions:

-

Flow Rate: 1.0 mL/min

-

Temperature: 25°C

-

Detection: UV at 305 nm (max absorption of benzoxazole ring).

-

-

Elution Order: Typically, the (R)-enantiomer elutes before the (S)-enantiomer on Amylose-based columns (verify with pure standards).

Protocol 2: In Vitro Chiral Inversion Assay (Rat Gut Sac)

Purpose: To demonstrate the extra-hepatic inversion unique to rats.

Reagents: Krebs-Henseleit buffer (pH 7.4), (R)-Benoxaprofen standard.

Methodology:

-

Tissue Prep: Isolate 10 cm of jejunum from a male Wistar rat. Wash with cold saline.

-

Eversion: Carefully evert the intestine segment on a glass rod (mucosa facing outward).

-

Incubation: Ligature one end. Fill the sac with 1 mL blank buffer. Place the sac in an organ bath containing 20 mL buffer spiked with 100 µM (R)-benoxaprofen.

-

Sampling: Oxygenate (95% O2 / 5% CO2). Maintain at 37°C. Sample 100 µL from the serosal side (inside the sac) every 15 minutes for 2 hours.

-

Analysis: Analyze samples via Chiral HPLC (Protocol 1).

-

Validity Check: The appearance of (S)-benoxaprofen inside the sac confirms mucosal inversion during transport.

Implications for Drug Development

The benoxaprofen case established the regulatory necessity for enantioselective PK/PD profiling.

-

Racemate vs. Single Enantiomer: If benoxaprofen were developed today, it would likely be screened as a pure (S)-enantiomer (dexbenoxaprofen). However, if the (S)-form racemizes back to (R) in vivo (bidirectional inversion), this strategy fails. (Note: Profen inversion is usually unidirectional R->S, making S-only formulations stable).

-

Species Selection: Standard rat models gave a "false positive" for safety because they cleared the (R)-enantiomer efficiently via inversion. Modern protocols require using species with inversion rates similar to humans (e.g., cynomolgus monkeys) or humanized liver models.

References

-

Stereospecific inversion of (R)-(-)-benoxaprofen in rat and man. Source: Drug Metabolism and Disposition URL:[1][Link]

-

Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Source: Medical Research Journal URL:[Link]

-

Benoxaprofen induced toxicity in isolated rat hepatocytes. Source: Toxicology URL:[2][Link]

-

Phototoxicity to benoxaprofen: Mechanism and clinical features. Source: European Journal of Rheumatology and Inflammation URL:[Link]

-

Induction of the cytochrome P450 I and IV families and peroxisomal proliferation in the liver of rats treated with benoxaprofen. Source: Biochemical Pharmacology URL:[Link]

Sources

Mechanistic Profiling of Benoxaprofen in Human Mononuclear Cells

A Retrospective Technical Guide on 5-Lipoxygenase Inhibition and Phototoxicity

Executive Summary

Benoxaprofen (Opren/Oraflex) , though withdrawn from the market in 1982 due to hepatotoxicity and phototoxicity, remains a critical "tool compound" in immunopharmacology. Unlike classic NSAIDs (e.g., indomethacin) that primarily inhibit cyclooxygenase (COX), benoxaprofen exhibits a unique pharmacological profile: it is a weak COX inhibitor but a potent inhibitor of the 5-lipoxygenase (5-LOX) pathway and monocyte chemotaxis .

This guide outlines the technical protocols for utilizing benoxaprofen to study leukotriene modulation and phototoxic mechanisms in human Peripheral Blood Mononuclear Cells (PBMCs). It is designed for researchers investigating dual-pathway inflammation or validating novel 5-LOX inhibitors using benoxaprofen as a reference standard.

Part 1: Pharmacodynamics & Mechanism of Action

To design valid in vitro assays, one must understand the specific molecular targets. Benoxaprofen does not simply block prostaglandin synthesis; it modulates the arachidonic acid cascade upstream or via alternative shunts.

The 5-Lipoxygenase Blockade

In activated mononuclear cells, arachidonic acid is metabolized via two main pathways. Classic NSAIDs block COX-1/2, often shunting substrate toward the LOX pathway (potentially increasing leukotrienes). Benoxaprofen inhibits 5-LOX, preventing the formation of 5-HPETE and the potent chemotactic agent Leukotriene B4 (LTB4) .

Figure 1: Differential inhibition profiles. Benoxaprofen preferentially targets the 5-LOX arm compared to standard NSAIDs like Indomethacin.

Part 2: Experimental Protocols

Protocol A: Isolation of Human PBMCs

Self-Validating Step: High viability (>95%) and purity are prerequisites. Granulocyte contamination will skew LTB4 data as neutrophils are prolific LTB4 producers.

-

Collection: Draw venous blood into heparinized tubes (EDTA can interfere with calcium-dependent ionophore stimulation later).

-

Dilution: Dilute blood 1:1 with phosphate-buffered saline (PBS), pH 7.4.

-

Gradient Separation: Layer 25 mL of diluted blood over 15 mL of Ficoll-Paque (density 1.077 g/mL).

-

Centrifugation: Spin at 400 x g for 30 minutes at 20°C (brake off).

-

Harvest: Collect the "buffy coat" interface (MNC layer).

-

Wash: Resuspend in RPMI-1640 and spin at 200 x g (10 mins) twice to remove platelets.

-

Resting: Resuspend cells at

cells/mL in RPMI + 10% FCS. Allow to rest for 1 hour at 37°C.

Protocol B: 5-Lipoxygenase Inhibition Assay (LTB4 Quantification)

Causality: Resting monocytes produce negligible LTB4. We must use Calcium Ionophore A23187 to bypass receptor gating and flood the cell with

Reagents:

-

Benoxaprofen stock (dissolved in DMSO, final concentration <0.1%).

-

Calcium Ionophore A23187 (Sigma).

-

ELISA Kit for LTB4 or HPLC system.

Workflow:

-

Pre-Incubation: Aliquot PBMCs (

) into tubes. Add Benoxaprofen (0.1 - 100 µM) or vehicle. Incubate for 15 minutes at 37°C.-

Note: Short incubation prevents genomic effects; we are targeting enzyme activity.

-

-

Stimulation: Add A23187 (final conc. 1-5 µM). Incubate for 10-15 minutes .

-

Termination: Stop reaction immediately by placing tubes on ice and adding cold methanol (1:1 v/v).

-

Extraction: Centrifuge at 10,000 x g for 5 minutes to pellet protein. Collect supernatant.

-

Quantification: Analyze supernatant via competitive ELISA for LTB4.

Figure 2: Experimental workflow for assessing 5-LOX inhibition in mononuclear cells.

Protocol C: Monocyte Chemotaxis Assay (Boyden Chamber)

Historical Context: This assay validated Benoxaprofen's effect on cell motility independent of prostaglandin synthesis [1].

-

Chamber Setup: Use a 48-well micro-chemotaxis chamber.

-

Chemoattractant: Fill bottom wells with fMLP (

M) or zymosan-activated serum. -

Filter: Place a polycarbonate filter (5 µm pore size) over the wells.

-

Cell Loading: Pre-incubate PBMCs with Benoxaprofen (10-50 µg/mL) for 30 mins. Load cell suspension (

cells/mL) into top wells. -

Migration: Incubate for 90 minutes at 37°C in humidified air (

). -

Quantification: Remove filter. Fix and stain (Diff-Quik). Count cells on the distal surface of the filter (microscopy) or use fluorescence if cells were calcein-labeled.

Part 3: Phototoxicity Assessment

Benoxaprofen causes unique phototoxicity involving decarboxylation and membrane lysis [2]. This protocol distinguishes it from standard cytotoxicity.

Method:

-

Seeding: Plate PBMCs in 96-well plates (clear bottom for UV penetration).

-

Treatment: Add Benoxaprofen (0, 10, 25, 50, 100 µg/mL).

-

Irradiation:

-

Plate A: Keep in dark (Control).

-

Plate B: Expose to UVA (320–400 nm) at 5

.

-

-

Post-Incubation: Incubate both plates for 4 hours.

-

Readout: Measure cell viability using MTT assay or LDH release (membrane integrity).

-

Expected Result: Benoxaprofen shows high toxicity only in Plate B (UVA), typically causing lysis at >25 µg/mL.

-

Part 4: Data Interpretation & Reference Values

When analyzing results, Benoxaprofen should demonstrate a "split" profile compared to Indomethacin.

Table 1: Comparative Inhibitory Profile (Human Mononuclear Cells)

| Parameter | Benoxaprofen (BP) | Indomethacin | Interpretation |

| COX-1/2 IC50 | > 100 µM (Weak) | ~ 0.1 µM (Potent) | BP is poor at blocking prostaglandins. |

| 5-LOX IC50 | 10 - 30 µM | > 100 µM (Inactive) | BP effectively blocks LTB4 synthesis. |

| Chemotaxis (IC50) | ~ 20-50 µg/mL | Inactive | BP directly inhibits motility machinery. |

| Phototoxicity | High (UVA dependent) | Low/Negligible | BP creates reactive photoproducts. |

Key Insight: If your data shows suppression of PGE2 but increased LTB4, the compound acts like Indomethacin (COX-selective, causing a shunt). If both PGE2 (weakly) and LTB4 (strongly) are suppressed, the compound mimics the Benoxaprofen profile.

References

-

Meacock, S. C., & Kitchen, E. A. (1979). Effects of the non-steroidal anti-inflammatory drug benoxaprofen on leucocyte migration.[1][2] Journal of Pharmacy and Pharmacology, 31(1), 366–370.[1]

-

Ljunggren, B., et al. (1983). Experimental studies on the mechanism of benoxaprofen photoreactions.[3] Archives of Dermatological Research, 275(5), 318-323.[3]

-

Anderson, R., et al. (1984). Benoxaprofen: a pro-oxidant anti-inflammatory drug? Agents and Actions, 14(2), 238–246.

-

Brown, K. A., et al. (1989). Benoxaprofen inhibits the adhesion of human monocytes to cultured vascular endothelium.[4] Agents and Actions, 28(1-2), 115-120.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Effects of the non-steroidal anti-inflammatory drug benoxaprofen on leucocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental studies on the mechanism of benoxaprofen photoreactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benoxaprofen inhibits the adhesion of human monocytes to cultured vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

Benoxaprofen: A Technical Retrospective on Discovery, Mechanism, and Toxicity

Topic: Historical Research on Benoxaprofen Discovery and Development Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benoxaprofen (marketed as Opren in the UK and Oraflex in the US) represents a pivotal case study in modern pharmaceutical history. Discovered by Eli Lilly in the 1960s and approved in the early 1980s, it was the first non-steroidal anti-inflammatory drug (NSAID) marketed with a dual mechanism of action: inhibition of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. Despite its superior efficacy in rheumatoid arthritis, the drug was withdrawn worldwide in August 1982 following reports of fatal cholestatic jaundice, particularly in the elderly, and severe phototoxicity. This guide analyzes the chemical development, unique pharmacodynamics, and the toxicological mechanisms that led to its withdrawal, offering critical lessons for contemporary drug design.

Chemical Discovery and SAR

The Challenge: In the 1960s, the anti-inflammatory market was dominated by aspirin and phenylbutazone, both limited by gastric toxicity and short half-lives. The goal was to synthesize a compound with sustained activity and reduced gastric irritation.

The Solution: Researchers at Eli Lilly’s UK center focused on benzoxazole alkanoic acids . Unlike the indole rings of indomethacin, the benzoxazole core offered a rigid, planar structure that favored intercalation into inflammatory enzymes.

Structure-Activity Relationship (SAR)

The lead optimization process focused on the 2- and 5-positions of the benzoxazole ring:

-

5-Position (Side Chain): Introduction of an

-methylacetic acid (propionic acid) moiety conferred potent anti-inflammatory activity and oral bioavailability, placing it in the "profen" class (arylpropionic acids). -

2-Position (Aryl Group): Substitution with a 4-chlorophenyl group maximized lipophilicity and potency.

-

Result: Benoxaprofen [2-(4-chlorophenyl)-

-methyl-5-benzoxazoleacetic acid].

Chemical Synthesis Pathway

The industrial synthesis, described by Dunwell and Evans (1975), utilizes an oxidative cyclization strategy.

Figure 1: The chemical synthesis of benoxaprofen involves the condensation of a phenolic amine with a chlorobenzaldehyde derivative, followed by oxidative ring closure to form the benzoxazole core.

Pharmacology and Mechanism of Action

Benoxaprofen was distinct from classical NSAIDs (like ibuprofen or naproxen) due to its dual inhibitory profile .

The Dual Pathway Hypothesis

While most NSAIDs strictly inhibited Cyclooxygenase (COX), shunting arachidonic acid toward the leukotriene pathway (potentially causing bronchospasm or pro-inflammatory chemotaxis), benoxaprofen inhibited both:

-

Cyclooxygenase (COX): Weak inhibition. This theoretically spared the gastric mucosa (cytoprotective prostaglandins) compared to aspirin.

-

5-Lipoxygenase (5-LOX): Potent inhibition.[1][2] This reduced the production of Leukotriene B4 (LTB4), a powerful chemotactic agent for neutrophils and monocytes.

Monocyte Chemotaxis

Unique to benoxaprofen was its ability to inhibit the migration of monocytes into inflamed tissue. This suggested it could modify the disease process of rheumatoid arthritis rather than just treating symptoms.

Figure 2: Benoxaprofen's mechanism of action, highlighting its dual inhibition of the arachidonic acid cascade, distinguishing it from pure COX inhibitors.

Preclinical and Clinical Development

Preclinical Efficacy

In rat adjuvant arthritis models, benoxaprofen showed efficacy superior to phenylbutazone. However, standard animal toxicology studies (rodents/beagles) failed to predict the idiosyncratic hepatic accumulation seen in humans.

Clinical Efficacy Data

The drug was highly effective in clinical trials, particularly for osteoarthritis and rheumatoid arthritis.

| Parameter | Benoxaprofen Profile | Competitor (e.g., Aspirin/Naproxen) |

| Half-life (Healthy Adults) | 30–35 hours | 2–14 hours |

| Dosing Schedule | Once daily (QD) | 2–4 times daily |

| Gastric Irritation | Low (Weak COX-1) | High |

| Efficacy Endpoint | Reduced joint swelling & morning stiffness | Reduced pain scores |

The Withdrawal: Toxicity Mechanisms

The withdrawal of benoxaprofen was driven by two distinct toxicities that emerged during post-marketing surveillance.

Type I: Hepatorenal Syndrome (Geriatric Accumulation)

The primary cause of death was cholestatic jaundice leading to renal failure, almost exclusively in patients over 65.

-

Pharmacokinetic Failure: In healthy adults, the half-life was ~33 hours. In the elderly, due to reduced renal clearance and potential metabolic saturation, the half-life extended to >100 hours .[3]

-

Mechanism: The drug accumulated to toxic levels. Benoxaprofen is a substrate for acyl-glucuronidation.[4] In the elderly, the acyl-glucuronide metabolite (reactive) may have accumulated, leading to immune-mediated hepatotoxicity or direct cholestasis.

Type II: Phototoxicity

Patients experienced immediate burning and stinging upon sun exposure, distinct from typical sunburn.

-

Mechanism: Benoxaprofen contains a 2-(4-chlorophenyl)benzoxazole chromophore.[2][5] Upon UV-A irradiation, the molecule undergoes photodecarboxylation .

-

Reaction: This generates a lipophilic aryl radical and singlet oxygen, causing direct lipid peroxidation of cell membranes (lysis).

Figure 3: The dual toxicity pathways of benoxaprofen. The left branch illustrates the pharmacokinetic failure in the elderly; the right branch illustrates the physicochemical phototoxicity.

Lessons for Modern Drug Development

The benoxaprofen case fundamentally changed regulatory requirements for drug approval:

-

Geriatric Pharmacokinetics: It mandated specific PK studies in the elderly (over 65s) before approval. It is no longer acceptable to extrapolate adult data to geriatric populations.

-

Phototoxicity Screening: It established the standard for UV absorption screening and in vitro phototoxicity testing (e.g., 3T3 NRU phototoxicity test) for molecules with relevant chromophores.

-

Chiral Inversion: Like other profens, benoxaprofen undergoes chiral inversion (

) in vivo, complicating the correlation between plasma levels and toxicity, highlighting the need for enantioselective analysis.

References

-

Dunwell, D. W., & Evans, D. (1975).[6] "Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives." Journal of Medicinal Chemistry, 18(1), 53–58.[6] Link

-

Dawson, W., et al. (1982). "The pharmacology of benoxaprofen with particular reference to effects on lipoxygenase product formation." European Journal of Rheumatology and Inflammation, 5(2), 61-68. Link

-

Hamacher, M. O., et al. (2002). "The pharmacokinetics of benoxaprofen in elderly subjects." European Journal of Clinical Pharmacology. Link

-

Reszka, K., & Chignell, C. F. (1983). "Spectroscopic studies of cutaneous photosensitizing agents—IV. The photolysis of benoxaprofen, an anti-inflammatory drug with phototoxic properties."[7][8] Photochemistry and Photobiology, 38(3), 281-291. Link

-

FDA Drug Bulletin. (1982). "Withdrawal of Benoxaprofen (Oraflex)." FDA Drug Bull, 12(2), 18-19. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benoxaprofen | C16H12ClNO3 | CID 39941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic studies of benoxaprofen in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naproxen - Wikipedia [en.wikipedia.org]

- 5. Benoxaprofen | C16H12ClNO3 | CID 39941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Preliminary studies of absorption and excretion of benoxaprofen in man - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benoxaprofen - Wikipedia [en.wikipedia.org]

- 8. Experimental studies on the mechanism of benoxaprofen photoreactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Profiling & Characterization of 2-(2-Oxo-benzooxazol-3-yl)-propionic Acid

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-(2-Oxo-benzooxazol-3-yl)-propionic acid , a pivotal intermediate in the synthesis of auxinic herbicides (e.g., Fenoxaprop-P) and non-steroidal anti-inflammatory drug (NSAID) precursors. Unlike its linear isomer [3-(2-oxo-benzooxazol-3-yl)-propionic acid], this molecule possesses a chiral center at the

Molecular Architecture & Physicochemical Identity

The core scaffold consists of a benzoxazol-2(3H)-one (often referred to as 2-benzoxazolinone) fused to a propionic acid moiety at the nitrogen atom (position 3).

| Parameter | Specification |

| IUPAC Name | 2-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid |

| Molecular Formula | |

| Molecular Weight | 207.18 g/mol |

| Chirality | One asymmetric center at |

| Key Functional Groups | Cyclic Carbamate (Carbamate-like lactam), Carboxylic Acid |

| pKa (Predicted) | ~3.8 (Carboxylic acid), ~9.5 (Benzoxazolinone NH - masked) |

| LogP (Predicted) | 1.2 – 1.5 |

Stereochemical Considerations

The attachment of the benzoxazolinone nitrogen to the C2 position of the propionic acid chain creates a chiral center.

-

(R)-Enantiomer: Often the biologically active form in auxinic herbicide analogs.

-

(S)-Enantiomer: Typically the distomer in agrochemical applications.

Synthetic Pathways & Process Optimization